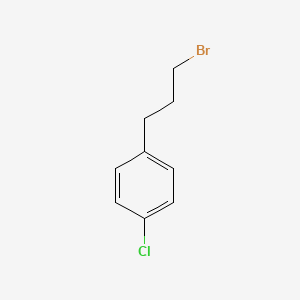

1-(3-Bromopropyl)-4-chlorobenzene

Overview

Description

1-(3-Bromopropyl)-4-chlorobenzene is a halogenated organic compound that serves as an important intermediate in the synthesis of various chemicals. It is characterized by the presence of a bromine atom and a chlorine atom attached to a benzene ring, which is further substituted with a propyl group. This compound is of interest due to its potential applications in the pharmaceutical industry and materials science, particularly in the synthesis of omoconazole nitrate, a therapeutic agent .

Synthesis Analysis

The synthesis of 1-(3-Bromopropyl)-4-chlorobenzene is not directly discussed in the provided papers. However, its solubility in aqueous ethanol mixtures has been studied, which is relevant for its purification post-synthesis . The solubility data are crucial for optimizing the crystallization process, which is a common method for purifying chemical compounds. The synthesis of similar halogenated benzene derivatives typically involves halogenation reactions, where a benzene ring is reacted with halogenating agents to introduce bromine and chlorine atoms at specific positions on the ring.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives, such as chlorobenzene and bromobenzene, has been studied using NMR spectroscopy in liquid crystalline phases . These studies provide insights into the molecular geometry and electronic environment of the halogen atoms on the benzene ring. For 1-(3-Bromopropyl)-4-chlorobenzene, the molecular structure can be inferred to be similar to these derivatives, with the addition of a propyl group at the 1-position of the ring.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzene derivatives has been explored through various spectroscopic and computational studies. For instance, the local reactivity properties of 2-bromo-1,4-dichlorobenzene have been investigated, revealing important interactions with water molecules and potential inhibitory activity against certain enzymes . Similarly, the dissociative electron attachment to bromo-chlorobenzenes has been studied, showing temperature-dependent formation of anion fragments . These studies suggest that 1-(3-Bromopropyl)-4-chlorobenzene may also undergo interesting chemical reactions, particularly in the presence of electrons or other reactive species.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives have been extensively studied. The solubility of 1-(3-Bromopropyl)-4-chlorobenzene in aqueous ethanol mixtures has been measured, showing an increase with temperature . This information is vital for the compound's purification process. Other studies have focused on the vibrational spectra, electronic structure, and nonlinear optical properties of similar compounds . These properties are influenced by the presence of halogen atoms and the specific substitution pattern on the benzene ring. The high electronic density and the presence of halogen atoms suggest that 1-(3-Bromopropyl)-4-chlorobenzene may exhibit similar properties, such as distinct vibrational modes and potential for nonlinear optical applications.

Scientific Research Applications

Solubility and Crystallization

1-(3-Bromopropyl)-4-chlorobenzene is a significant intermediate in the manufacture of omoconazole nitrate. Its solubility in aqueous ethanol solutions has been extensively studied. Using a laser monitoring system, it was found that its solubility increases with temperature within the range of 273.15–303.15 K. This is crucial for its purification by crystallization, providing valuable data for industrial applications (Jiang et al., 2013).

Electron Attachment Studies

The compound has been a subject of study in the context of dissociative electron attachment (DEA). Specifically, research involving its isomers, 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, has been conducted. These studies are crucial in understanding the behavior of such compounds under electron bombardment, which is relevant in fields like materials science and environmental analysis (Mahmoodi-Darian et al., 2010).

Catalytic Applications

1-(3-Bromopropyl)-4-chlorobenzene's derivatives are studied in catalytic applications, such as in the bromination of aromatics over zeolite H-beta catalyst. This type of research is pivotal in developing efficient and environmentally friendly catalytic processes in the chemical industry (Singh et al., 1999).

Vapour Pressure Data

The vapour pressure of this compound and its isomers has been the subject of extensive study. Such research is critical in determining its physical properties, which are essential in various industrial processes, including the design of chemical reactors and environmental engineering applications (Oonk et al., 1998).

Spectroscopic Analysis

There has been significant spectroscopic research, such as FT-IR and FT-Raman studies, on 1-(3-Bromopropyl)-4-chlorobenzene. These studies provide insights into the molecular structure and properties of the compound, which are vital in fields like materials science and pharmaceuticals (Udayakumar et al., 2011).

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki-miyaura cross-coupling . In such reactions, the bromine atom acts as a leaving group, making the carbon it’s attached to a good target for nucleophilic attack.

Mode of Action

In the context of organic synthesis, 1-(3-Bromopropyl)-4-chlorobenzene can participate in reactions where the bromine atom is replaced by another group. For example, in a Suzuki-Miyaura coupling, the bromine atom would be replaced by an organoboron reagent . The exact mode of action would depend on the specific reaction conditions and the other reactants present.

Result of Action

The result of the action of 1-(3-Bromopropyl)-4-chlorobenzene would depend on the specific reaction it’s used in. In a Suzuki-Miyaura coupling, for example, it would help form a new carbon-carbon bond .

properties

IUPAC Name |

1-(3-bromopropyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXYDNVSUOXGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432274 | |

| Record name | 1-(3-bromopropyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-4-chlorobenzene | |

CAS RN |

64473-35-4 | |

| Record name | 1-(3-Bromopropyl)-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64473-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-bromopropyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)